2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one
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Overview
Description
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a complex organic compound that features a boron-containing dioxaborolane ring and a thienoazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one typically involves the formation of the dioxaborolane ring followed by its attachment to the thienoazepinone core. One common method involves the reaction of a thienoazepinone derivative with a boronic acid or boronate ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-free derivatives.
Scientific Research Applications
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one exerts its effects involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A similar compound with a pyridine ring instead of a thienoazepinone core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound containing only the dioxaborolane ring.
Uniqueness
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is unique due to its combination of a boron-containing dioxaborolane ring and a thienoazepinone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20BNO3S |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-8-9-10(20-11)6-5-7-16-12(9)17/h8H,5-7H2,1-4H3,(H,16,17) |
InChI Key |
JNBFOBSCFUSDOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCCNC3=O |
Origin of Product |
United States |
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